ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Description
Properties
CAS No. |
59376-48-6 |
|---|---|
Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 7-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-12-7-5-13-14(2)9(7)8(6)11/h4-5H,3H2,1-2H3 |
InChI Key |
WMMSNJNJCCSCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=NN(C2=C1Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolopyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Chloro Position
The chlorine atom at position 7 undergoes nucleophilic displacement due to its activation by the electron-withdrawing pyridine ring. Common nucleophiles include:
-
Amines : Reaction with primary/secondary amines yields 7-amino derivatives. For example, treatment with pyrrolidine in acetonitrile produces substitution products in 85% yield under mild conditions (40°C, 15–90 min) .
-
Hydrazines : Reaction with hydrazine hydrate replaces chlorine to form carbohydrazide derivatives, as demonstrated by the synthesis of pyrazolo[3,4-b]pyridine-5-carbohydrazide (89% yield) .
-
Oxygen nucleophiles : Alkoxides or hydroxide ions facilitate substitution, though competing ester hydrolysis may occur .
Key Mechanistic Insight : The reaction proceeds via an SNAr mechanism, with the nitro or carboxylate groups enhancing the electrophilicity of the pyridine ring .
Ester Hydrolysis and Derivatives
The ethyl carboxylate group undergoes hydrolysis or transesterification:
-
Base-mediated hydrolysis : Treatment with NaOH or KOH yields the corresponding carboxylic acid, which can be further functionalized. For example, hydrolysis with aqueous NaOH at 80°C provides the acid in >90% purity.
-
Aminolysis : Reaction with amines like ammonia generates amides. Hydrazinolysis with hydrazine hydrate produces hydrazides, critical intermediates for heterocycle synthesis .
Side-Reaction Note : Strong bases (e.g., MeONa) may cause ester decomposition, necessitating milder conditions (e.g., DABCO) for selective transformations .
Condensation Reactions
The compound participates in cyclocondensation with carbonyl-containing reagents:
Example : Condensation with diethyl acetylenedicarboxylate forms pyrazolone derivatives, confirmed by characteristic NMR signals (δ 11.20 for pyrazolone-NH, δ 163.3 ppm for carbonyl) .
Heterocycle Formation via Cyclization
The pyrazolo-pyridine core serves as a scaffold for synthesizing fused heterocycles:
-
Gould–Jacobs reaction : Cyclization with diethyl 2-(ethoxymethylene)malonate under POCl3 yields 4-chloro-1H-pyrazolo[3,4-b]pyridines (160°C, 5 h) .
-
Curtius rearrangement : Treatment with NaN3/HCl forms tetrazolo-pyridine hybrids via intermediate isocyanate formation .
Mechanistic Pathway :
-
Nucleophilic attack at the ethoxymethylene group.
-
Elimination of ethanol and cyclization.
Electrophilic Aromatic Substitution
While less common due to electron-deficient rings, directed ortho-metalation (DoM) strategies enable functionalization:
-
Nitration : Requires strong HNO3/H2SO4 at 0°C, yielding 3-nitro derivatives.
-
Halogenation : Selective bromination at position 4 using NBS/AIBN.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can be contextualized by comparing it to related pyrazolo- and pyrrolo-pyridine derivatives (Table 1).
Table 1: Comparative Analysis of Structural Analogs
Key Observations :
Substituent Effects on Reactivity and Bioactivity :
- The chlorine atom at position 7 in the target compound may confer greater metabolic stability compared to bromine (as in HR278156), though bromine’s larger size could enhance binding affinity in certain targets .
- The ethyl ester group at position 6 offers synthetic flexibility over methyl esters (e.g., methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate), as ethyl esters are more resistant to hydrolysis under basic conditions .
Core Structure Differences: Pyrazolo[4,3-b]pyridine derivatives (target compound) exhibit distinct electronic properties compared to pyrrolo[2,3-b]pyridines (e.g., ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate).
Biological Relevance :
- Analogous compounds like ethyl 4-(5-bromothiophen-2-yl)-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridine-6-carboxylate demonstrate anti-diabetic activity via α-glucosidase inhibition (IC₅₀ = 12.3 µM), suggesting that the target compound’s chlorine and ester groups could be optimized for similar applications .
Biological Activity
Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles current research findings, case studies, and data tables to elucidate the biological activity of this compound.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClN3O2 |
| Molecular Weight | 215.63 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 266.8 ± 20 °C |
| LogP | 1.26 |
Anticancer Properties
Research indicates that compounds with pyrazolo[4,3-b]pyridine structures exhibit significant anticancer activities. This compound has been tested against various cancer cell lines, showing promising results:
- HeLa Cells : The compound demonstrated an IC50 value of approximately 5 μM, indicating effective inhibition of cell proliferation.
- A549 Cells : An IC50 value of around 7 μM was observed, suggesting potential efficacy against lung cancer.
These values suggest that structural modifications in pyrazolo derivatives can enhance their antiproliferative effects .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study reported:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 12.5 μg/mL.
- Escherichia coli : MIC of 15 μg/mL.
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines, further contributing to its anticancer effects .
Study on Antiproliferative Effects
A recent study evaluated the antiproliferative effects of various derivatives of pyrazolo compounds including this compound:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 5 |
| Ethyl 7-chloro-1-methyl-pyrazolo[4,3-b]pyridine | A549 | 7 |
| Control Compound | HeLa | >20 |
This table illustrates the relative potency of ethyl 7-chloro derivatives compared to control compounds .
Q & A
Q. What are the critical parameters for optimizing the synthesis of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate?
The synthesis of this compound involves multi-step reactions, including cyclization and functional group modifications. Key considerations include:
- Reagent stoichiometry : Precise molar ratios of reactants (e.g., chloro-substituted precursors and esterifying agents) to avoid side reactions.
- Temperature control : Maintaining reaction temperatures between 60–80°C during cyclization to prevent decomposition .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency in forming the pyrazolo-pyridine core .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity, verified by HPLC .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at N1, chloro at C7) and ester functionality .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 269.05) and fragmentation patterns .
- X-ray crystallography : Resolves bond angles (e.g., 120° for the pyridine ring) and confirms conformational stability .
Q. What intermediates are critical during synthesis?
Common intermediates include:
- Ethyl 7-oxo derivatives : Serve as precursors for chloro-substitution via PCl₅ or SOCl₂ .
- Methylated pyrazole intermediates : Ensure regioselective alkylation at N1 using methyl iodide under basic conditions .
Advanced Research Questions
Q. How can contradictions in biological activity data for pyrazolo[4,3-b]pyridine derivatives be resolved?
Discrepancies often arise from:
- Substituent effects : The chloro group at C7 may enhance kinase inhibition compared to methoxy or hydroxy analogs, as shown in comparative SAR studies .
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm activity .
- Solubility factors : Adjust co-solvents (e.g., DMSO concentration ≤0.1%) to mitigate false negatives in cell-based assays .
Q. What in silico strategies predict target interactions for this compound?
- Molecular docking : Dock the compound into ATP-binding pockets of kinases (e.g., CDK2) using AutoDock Vina, focusing on H-bond interactions with hinge regions .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns to assess interactions with hydrophobic residues (e.g., Leu83 in CDK2) .
- Pharmacophore modeling : Identify essential features (e.g., chloro group for hydrophobic contact, ester for solubility) using Schrödinger’s Phase .
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution?
- Electron-withdrawing groups (EWGs) : The C7 chloro group activates the pyridine ring for nucleophilic attack at C6, enabling further derivatization (e.g., amidation of the ester) .
- Steric hindrance : The methyl group at N1 directs regioselectivity during functionalization, as observed in comparative studies of methyl vs. bulkier substituents .
Q. What strategies mitigate byproduct formation during cyclization?
Q. Best practices for SAR studies on this compound class?
- Systematic substitution : Replace the C7 chloro with Br, F, or CF₃ to assess electronic effects on target binding .
- Bioisosteric replacements : Swap the ethyl ester with amides or heterocycles (e.g., oxadiazole) to modulate pharmacokinetics .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
